molecular formula C18H18ClN7S B14927542 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol

5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B14927542
M. Wt: 399.9 g/mol
InChI Key: QMPGREYGRIEFBV-UHFFFAOYSA-N
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Description

5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The starting materials are usually commercially available pyrazole and triazole derivatives. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the chloro and ethyl groups.

    Cyclization: reactions to form the triazole ring.

    Hydrosulfide: introduction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Scalability: considerations to ensure cost-effective production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring.

    Substitution: Halogen exchange or nucleophilic substitution on the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce various functional groups onto the pyrazole or triazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents. This compound could be investigated for similar activities.

Medicine

Medicinally, triazole derivatives are known for their antifungal and anticancer properties. This compound might be explored for such therapeutic applications.

Industry

In industry, triazole compounds are used in the development of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with various derivatives.

    Pyrazole: Another five-membered ring compound with diverse biological activities.

    Benzyl-substituted triazoles: Compounds with similar benzyl groups attached to the triazole ring.

Uniqueness

The uniqueness of 5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C18H18ClN7S

Molecular Weight

399.9 g/mol

IUPAC Name

3-(4-chloro-1-ethylpyrazol-3-yl)-4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18ClN7S/c1-3-24-11-15(19)16(23-24)17-21-22-18(27)26(17)14-8-20-25(10-14)9-13-6-4-12(2)5-7-13/h4-8,10-11H,3,9H2,1-2H3,(H,22,27)

InChI Key

QMPGREYGRIEFBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=NNC(=S)N2C3=CN(N=C3)CC4=CC=C(C=C4)C)Cl

Origin of Product

United States

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